molecular formula C9H8BrNO4 B067720 Dimethyl 4-bromopyridine-2,6-dicarboxylate CAS No. 162102-79-6

Dimethyl 4-bromopyridine-2,6-dicarboxylate

Cat. No. B067720
M. Wt: 274.07 g/mol
InChI Key: WYROXHCDUWIUMW-UHFFFAOYSA-N
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Patent
US05925744

Procedure details

5 g of 4-bromopyridine-2,6-dicarboxylic acid dimethyl ester are dissolved in 175 ml of tetrahydrofuran at room temperature. Then 75 ml of methanol are added. The mixture is cooled to 0° C.; 3.44 g of sodium borohydride are added in portions over a period of 45 minutes and the mixture is allowed to rise to room temperature. After 1 hour 30 ml of acetone are added dropwise within a period of 10 minutes. The reaction mixture is heated under reflux for 1 hour. The reaction mixture is then concentrated to dryness using a rotary evaporator. The residue is stirred at room temperature into 50 ml of pyridine. 0.1 g of 4-dimethylaminopyridine is added thereto and the mixture is then cooled to 0° C. 34.4 ml of acetic anhydride are added dropwise within a period of 30 minutes. The suspension is allowed to rise to room temperature. 50 ml of tetrahydrofuran are added. After being stirred overnight at room temperature, the reaction mixture is filtered and washed twice using 50 ml of tetrahydrofuran each time. The filtrate is concentrated using a rotary evaporator. 4-Bromo-2,6-di(acetoxymethyl)pyridine is obtained by crystallisation (melting point: 66-69° C.).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
3.44 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
COC([C:5]1[CH:10]=[C:9]([Br:11])[CH:8]=[C:7]([C:12]([O:14]C)=O)[N:6]=1)=O.[CH3:16][OH:17].[BH4-].[Na+].C[C:21]([CH3:23])=[O:22].[O:24]1CC[CH2:26][CH2:25]1>>[Br:11][C:9]1[CH:10]=[C:5]([CH2:16][O:17][C:25](=[O:24])[CH3:26])[N:6]=[C:7]([CH2:12][O:14][C:21](=[O:22])[CH3:23])[CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC(=O)C1=NC(=CC(=C1)Br)C(=O)OC
Name
Quantity
175 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
3.44 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The residue is stirred at room temperature into 50 ml of pyridine
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is then concentrated to dryness
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
ADDITION
Type
ADDITION
Details
0.1 g of 4-dimethylaminopyridine is added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is then cooled to 0° C
ADDITION
Type
ADDITION
Details
34.4 ml of acetic anhydride are added dropwise within a period of 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to rise to room temperature
ADDITION
Type
ADDITION
Details
50 ml of tetrahydrofuran are added
STIRRING
Type
STIRRING
Details
After being stirred overnight at room temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered
WASH
Type
WASH
Details
washed twice
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=NC(=C1)COC(C)=O)COC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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